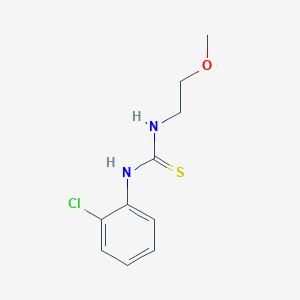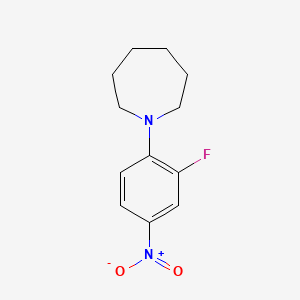![molecular formula C16H18N2O B5108799 N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
N-[(3-methylphenyl)(4-methylphenyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methylphenyl)(4-methylphenyl)methyl]urea, also known as MMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPU is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of experimental settings. In
作用機序
The exact mechanism of action of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea is not fully understood, but it is believed to act by binding to the active site of PKC enzymes and preventing their activation. This binding is thought to occur via interactions between the urea group of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea and specific amino acid residues within the PKC active site.
Biochemical and Physiological Effects:
In addition to its PKC inhibitory activity, N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity has led to interest in N-[(3-methylphenyl)(4-methylphenyl)methyl]urea as a potential treatment for Alzheimer's disease.
実験室実験の利点と制限
One of the primary advantages of using N-[(3-methylphenyl)(4-methylphenyl)methyl]urea in lab experiments is its selectivity for PKC enzymes. This selectivity allows researchers to study the role of these enzymes in various biological systems without affecting other cellular processes. Additionally, the relatively straightforward synthesis of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea makes it a readily available tool for researchers.
One of the limitations of using N-[(3-methylphenyl)(4-methylphenyl)methyl]urea in lab experiments is its relatively low potency compared to other PKC inhibitors. This can make it difficult to achieve the desired level of inhibition in certain experimental settings. Additionally, the potential for off-target effects of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea on other cellular processes is not fully understood and requires further investigation.
将来の方向性
There are a number of potential future directions for research on N-[(3-methylphenyl)(4-methylphenyl)methyl]urea. One area of interest is the development of more potent PKC inhibitors based on the structure of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea. Additionally, further investigation into the potential therapeutic applications of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea, such as its use as a treatment for Alzheimer's disease, is warranted. Finally, the potential for off-target effects of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea on other cellular processes should be further explored to fully understand its mechanism of action.
合成法
The synthesis of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea is a relatively straightforward process that involves the reaction of 3-methylbenzylamine and 4-methylbenzyl isocyanate in the presence of a catalyst. The resulting product is then purified using standard techniques such as recrystallization or chromatography. The yield of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea can vary depending on the specific reaction conditions used, but typically ranges from 60-80%.
科学的研究の応用
N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its ability to act as a selective inhibitor of the protein kinase C (PKC) family of enzymes. PKCs play a critical role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By selectively inhibiting PKC activity, N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has the potential to be used as a tool for studying the role of these enzymes in various biological systems.
In addition to its PKC inhibitory activity, N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has also been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity has led to interest in N-[(3-methylphenyl)(4-methylphenyl)methyl]urea as a potential treatment for Alzheimer's disease.
特性
IUPAC Name |
[(3-methylphenyl)-(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-6-8-13(9-7-11)15(18-16(17)19)14-5-3-4-12(2)10-14/h3-10,15H,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOYUBJHHPQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-((3-Methylphenyl)(4-methylphenyl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5108720.png)
![sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate](/img/structure/B5108725.png)



methyl]propanamide](/img/structure/B5108770.png)
![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)

![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B5108827.png)